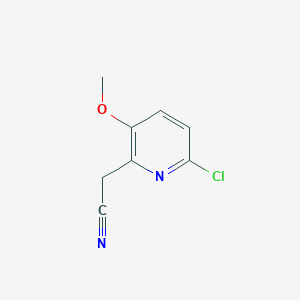

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile

Description

Historical Development and Chemical Context

The development of this compound emerges from the rich historical foundation of pyridine chemistry that began in the mid-nineteenth century. The parent pyridine heterocycle was first isolated by Scottish scientist Thomas Anderson in 1849 through the high-temperature heating of animal bones, leading to his naming of the compound after the Greek word "pyr" meaning fire. This foundational discovery established pyridine as one of the most important nitrogen-containing heterocycles in organic chemistry. The structural elucidation of pyridine was achieved approximately two decades later when Wilhelm Körner and James Dewar independently proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural understanding provided the theoretical framework for developing functionalized pyridine derivatives.

The synthetic methodology for creating complex pyridine derivatives advanced significantly with Arthur Rudolf Hantzsch's pioneering work in 1881, when he described the first major synthesis of pyridine derivatives using a multi-component reaction approach. The Hantzsch pyridine synthesis demonstrated how multiple functional groups could be incorporated into the pyridine ring system through carefully designed synthetic strategies. This work established the conceptual foundation for developing compounds like this compound, where multiple functional groups are strategically positioned to achieve specific chemical and biological properties. The industrial significance of pyridine chemistry expanded dramatically with Aleksei Chichibabin's 1924 development of an efficient pyridine synthesis method using inexpensive reagents, which enabled large-scale production and broader application of pyridine derivatives.

The emergence of acetonitrile-containing pyridine derivatives represents a more recent development in this historical progression, reflecting the growing understanding of how nitrile functional groups can enhance molecular properties. Research into nitrile-functionalized pyridine compounds has demonstrated their unique reactivity patterns and potential applications in various fields. The specific combination of chlorine, methoxy, and acetonitrile substituents in this compound reflects modern synthetic chemistry's ability to create highly functionalized molecules with precisely controlled substitution patterns. This compound's development represents the culmination of over 150 years of advances in heterocyclic chemistry, synthetic methodology, and functional group manipulation.

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The compound's Chemical Abstracts Service registry number 1261812-28-5 provides unique identification within chemical databases. The molecular formula C₈H₇ClN₂O reflects the compound's composition of eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 182.61 grams per mole. The systematic name precisely describes the substitution pattern: the acetonitrile group (-CH₂CN) is attached to the 2-position of the pyridine ring, while the chlorine atom occupies the 6-position and the methoxy group (-OCH₃) is located at the 3-position.

The structural representation using Simplified Molecular-Input Line-Entry System notation as N#CCC1=NC(Cl)=CC=C1OC provides a linear encoding of the molecule's connectivity. This notation clearly indicates the nitrile group (N#C) connected to a methylene bridge (C) that links to the pyridine ring system. The InChI (International Chemical Identifier) representation InChI=1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10/h2-3H,4H2,1H3 offers a standardized method for representing the compound's structure in databases and computational applications. The InChIKey USWFOQPAIRSGAF-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full InChI string, facilitating rapid database searches and structural comparisons.

The compound belongs to several important structural classifications within organic chemistry. As a pyridine derivative, it represents a member of the six-membered aromatic heterocycles containing one nitrogen atom. The presence of the acetonitrile side chain classifies it among alpha-substituted acetonitriles, compounds known for their distinctive reactivity patterns. The chlorine and methoxy substituents place it within the category of halogenated and alkoxy-substituted aromatics, respectively. The MDL number MFCD18415772 provides additional database identification for this specific structural arrangement. This systematic classification enables precise communication about the compound's structure and facilitates understanding of its relationship to other members of the functionalized pyridine family.

Position within Functionalized Pyridine Chemistry

This compound occupies a significant position within the broader landscape of functionalized pyridine chemistry, representing an advanced example of multi-substituted heterocyclic design. The field of functionalized pyridines has experienced tremendous growth as researchers have recognized the unique properties that arise from combining the aromatic stability and basicity of pyridine with strategically positioned functional groups. Contemporary research has demonstrated that functionalized pyridine derivatives can be synthesized through sophisticated multi-component reactions, such as the four-component synthesis involving aromatic aldehydes, acetyl aryl compounds, sodium alkoxide, and malononitrile under ultrasonic conditions. These synthetic approaches enable the creation of complex molecular architectures with precisely controlled substitution patterns.

The specific substitution pattern in this compound demonstrates several important principles of functionalized pyridine design. The chlorine atom at the 6-position provides an electron-withdrawing effect that modulates the electronic properties of the pyridine ring, potentially enhancing reactivity toward nucleophilic substitution reactions. The methoxy group at the 3-position introduces electron-donating character while also providing a handle for further chemical modification through demethylation or other transformations. The acetonitrile group at the 2-position serves multiple functions: it acts as an electron-withdrawing substituent, provides a reactive site for further functionalization, and introduces a nitrile group that can participate in various chemical transformations including cyclization reactions, reduction to primary amines, or hydrolysis to carboxylic acids.

Research into nitrile-functionalized pyridine compounds has revealed important structure-activity relationships that help explain the significance of compounds like this compound. Studies of nitrile-functionalized pyridinium ionic liquids have shown that the electronic properties of the nitrile nitrogen atom are influenced by both the length of the alkyl spacer between the nitrile group and the heterocyclic core and the presence of electron-donating or electron-withdrawing substituents on the pyridine ring. Quantum chemical calculations have demonstrated that methoxy substituents on the pyridine ring increase the negative charge on the nitrile nitrogen atom due to their electron-donating properties, while the position of substituents has relatively minor effects on the nitrile nitrogen charge. These findings suggest that the specific substitution pattern in this compound creates a unique electronic environment that could influence its reactivity and potential applications.

The compound also represents an important example of how multiple functional groups can be combined to create molecules with enhanced properties compared to simpler pyridine derivatives. Related compounds in this family, such as 2-(4-chloro-3-methoxypyridin-2-yl)acetonitrile, demonstrate how subtle changes in substitution patterns can lead to different molecular properties while maintaining the core structural framework. The systematic study of these positional isomers provides valuable insights into structure-property relationships within functionalized pyridine chemistry. The availability of various chloro-methoxy-pyridineacetonitrile isomers enables comparative studies that can reveal how substitution patterns influence chemical reactivity, physical properties, and potential biological activities.

Research Significance and Applications Overview

The research significance of this compound extends across multiple domains of chemistry and materials science, reflecting the compound's unique structural features and potential for diverse applications. Contemporary research has demonstrated that functionalized pyridine derivatives play crucial roles in developing new chemical entities with enhanced properties for various applications. The compound's combination of aromatic stability, multiple reactive sites, and electronic modulation through its substituents makes it an attractive target for synthetic chemists seeking to develop new materials and bioactive compounds. The presence of three distinct functional groups - chlorine, methoxy, and acetonitrile - provides multiple handles for further chemical modification, enabling the synthesis of more complex molecular architectures through targeted transformations.

Recent investigations into functionalized pyridine derivatives have revealed their potential as building blocks for developing novel insecticidal compounds. Research examining pyridine derivatives prepared through multi-component reactions has demonstrated significant insecticidal bioactivity against various pest species. While this compound itself has not been extensively studied for insecticidal properties, its structural similarity to other bioactive pyridine derivatives suggests potential applications in this area. The electronic effects of the chlorine and methoxy substituents, combined with the presence of the acetonitrile group, create molecular features that are often associated with biological activity in heterocyclic compounds.

The compound's potential applications extend into materials science, particularly in the development of functional materials and coordination complexes. The pyridine nitrogen atom provides a coordination site for metal binding, while the nitrile group can participate in coordination chemistry or serve as a precursor for other functional groups through chemical transformation. Research into pyridine-based materials has shown that the electronic properties of substituents significantly influence the coordination behavior and resulting material properties. The specific substitution pattern in this compound could lead to unique coordination geometries and electronic properties in metal complexes.

The acetonitrile functionality in this compound also positions it within the growing field of nitrile-containing organic materials. Studies of nitrile-functionalized compounds have revealed their utility in developing ionic liquids, advanced polymers, and specialized solvents. The combination of the pyridine heterocycle with the acetonitrile group creates opportunities for developing materials with unique properties, such as enhanced solubility characteristics, specific coordination behaviors, or specialized electronic properties. The compound's availability as a commercial chemical intermediate, as evidenced by its listing in various chemical catalogs, indicates recognition of its potential utility in synthetic chemistry applications.

Current research trends suggest increasing interest in developing sustainable synthetic methodologies for creating functionalized heterocycles like this compound. The use of ultrasonic activation in pyridine synthesis represents one example of how green chemistry principles are being applied to heterocyclic synthesis. Future research directions may focus on developing more efficient synthetic routes to this compound, exploring its potential biological activities, and investigating its utility as a building block for creating more complex molecular architectures. The compound's unique combination of functional groups makes it an attractive target for medicinal chemistry applications, where the pyridine core could provide biological activity while the substituents modulate pharmacological properties.

Properties

IUPAC Name |

2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWFOQPAIRSGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Halogenated Pyridine Precursors

One common approach starts from appropriately substituted pyridine derivatives, such as 6-chloro-3-hydroxypyridine or 6-chloro-3-methoxypyridine, followed by introduction of the acetonitrile group at the 2-position.

Step 1: Preparation of 6-chloro-3-methoxypyridine

- Methylation of 6-chloro-3-hydroxypyridine using methylating agents such as dimethyl sulfate or methyl iodide.

- Conditions: Base-catalyzed methylation at temperatures ranging from room temperature to reflux in solvents like acetone or DMF.

Step 2: Introduction of Acetonitrile Group

- Reaction of 6-chloro-3-methoxypyridine-2-carbaldehyde or 2-hydroxymethyl derivative with cyanide sources (e.g., potassium cyanide) under reflux conditions.

- Solvent systems often include methanol and water mixtures.

- Thionyl chloride can be used to convert hydroxymethyl groups into better leaving groups before cyanide substitution.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Methylation | Dimethyl sulfate or methyl iodide + base | 20°C to reflux | Acetone, DMF | Methylation of hydroxyl group |

| Cyanomethylation | Potassium cyanide + thionyl chloride | Reflux for several h | Methanol/water | Substitution of hydroxymethyl by CN |

This method is supported by patent literature describing methylation with dimethyl sulfate at 20°C to reflux and cyanide substitution after activation of hydroxymethyl groups with thionyl chloride.

Alternative Synthesis via Nucleophilic Aromatic Substitution

Another approach involves nucleophilic aromatic substitution on 2-chloro-6-chloropyridine derivatives, where the chlorine at the 3-position is replaced by a methoxy group, followed by cyanomethylation at the 2-position.

- Step 1: Nucleophilic substitution of chlorine at the 3-position with methoxide ion.

- Step 2: Introduction of the acetonitrile group via reaction with cyanide sources.

This method benefits from commercially available chloropyridine precursors and mild reaction conditions.

Detailed Process Example from Literature

A representative preparation method adapted from research and patent sources is outlined below:

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation of 6-chloropyridin-3-ol | Dimethyl sulfate (2.5-3.0 molar equiv), base, 20°C to reflux | 6-chloro-3-methoxypyridine |

| 2 | Conversion of 2-hydroxymethyl group to leaving group | Thionyl chloride added dropwise in ice bath, then reflux 2 h | Activated intermediate |

| 3 | Cyanide substitution | Potassium cyanide in methanol/water, reflux overnight | This compound |

| 4 | Work-up and purification | Cooling, addition of sodium carbonate, extraction with diethyl ether, washing with brine and sodium bicarbonate | Pure target compound |

This sequence ensures high yield and purity of the target compound, with mild reagents and manageable reaction conditions.

Research Findings and Optimization

- Yield Improvement: Use of dimethyl sulfate as a methylating agent has been shown to improve yields compared to other methylating agents due to its reactivity and cost-effectiveness.

- Safety and Environmental Considerations: Mild reaction conditions and safer reagents (e.g., potassium cyanide in controlled amounts) are preferred to minimize hazards.

- Purification: Extraction and washing steps with brine and sodium bicarbonate effectively remove impurities and unreacted reagents.

- Scalability: Industrial processes adapt these methods with continuous flow reactors and automated controls to enhance scalability and reproducibility.

Data Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 6-chloropyridin-3-ol or 6-chloropyridine derivatives |

| Methylating Agent | Dimethyl sulfate (2.5-3.0 mole equiv) |

| Cyanide Source | Potassium cyanide |

| Solvents | Methanol, water, acetone, DMF |

| Temperature Range | 0°C (ice bath) to reflux (~65-80°C) |

| Reaction Time | Methylation: 1-4 hours; Cyanide substitution: overnight |

| Work-up | Sodium carbonate neutralization, diethyl ether extraction, brine wash |

| Purification | Crystallization or column chromatography |

| Yield | Typically >70% under optimized conditions |

Chemical Reactions Analysis

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetonitrile group can be hydrolyzed to form corresponding carboxylic acids or amides. Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents

Scientific Research Applications

Structural Information

- Molecular Formula : C₈H₇ClN₂O

- SMILES : COC1=C(N=C(C=C1)Cl)CC#N

- InChIKey : USWFOQPAIRSGAF-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 183.03197 | 133.4 |

| [M+Na]+ | 205.01391 | 147.2 |

| [M+NH₄]+ | 200.05851 | 138.7 |

| [M+K]+ | 220.98785 | 137.4 |

| [M-H]- | 181.01741 | 128.1 |

Medicinal Chemistry

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile has shown promise as a bioactive compound in medicinal chemistry:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Agricultural Science

The compound is also being investigated for its role in agrochemicals:

- Pesticide Development : Its structural features suggest potential use in the synthesis of novel pesticides that target specific pests while minimizing environmental impact.

Biochemistry

In biochemistry, the compound serves as a versatile building block:

- Organic Buffers : It is utilized as an organic buffer in various biological and biochemical applications, helping maintain pH levels during reactions.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes related to cancer metabolism found that derivatives of this compound could effectively inhibit enzyme activity, leading to reduced cancer cell proliferation in vitro. This highlights its potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity and specificity. The acetonitrile group can also participate in hydrogen bonding and other interactions that affect the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Chloro and Methoxy Substituents

2-(6-Chloropyridin-2-yl)acetonitrile

- Similarity Score : 0.79 (structural similarity based on core pyridine and substituents) .

- Key Differences : Lacks the methoxy group at position 3, reducing electron-donating effects.

- Implications : The absence of the 3-methoxy group may lower solubility in polar solvents compared to the target compound.

2,6-Dichloropyridine-3-carbonitrile

Methyl-Substituted Pyridine Analogs

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

- Molecular Formula : C₈H₇ClN₂ (vs. C₈H₇ClN₂O for the target compound) .

- Key Differences : Replaces the 3-methoxy group with a methyl group.

- Implications : The methyl group introduces steric hindrance but lacks the electron-donating resonance effects of methoxy. This may reduce hydrogen-bonding capacity and alter metabolic stability.

2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile

Electronic and Steric Effects: DFT Insights from Related Compounds

- Non-planar molecular geometries due to substituent-induced torsional strain .

- HOMO-LUMO gaps influenced by electron-donating/withdrawing groups, correlating with reactivity trends .

- For the target compound, the 3-methoxy group may lower the HOMO energy, enhancing nucleophilic attack susceptibility at the nitrile group.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Table 2: Substituent Effects on Reactivity and Solubility

| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Predicted Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | 3-OCH₃ | 6-Cl, 2-CN | Moderate (balanced polarity) |

| 2,6-Dichloropyridine-3-carbonitrile | None | 2-Cl, 6-Cl, 3-CN | Low (high hydrophobicity) |

| 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile | 6-OCH₃ | 3-CN | High (methoxy enhances polarity) |

Biological Activity

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile is a pyridine derivative with notable potential in medicinal chemistry. Its structure includes a chloro and a methoxy group on the pyridine ring, which may influence its biological properties. This compound has garnered interest due to its promising biological activities, including anticancer and antimicrobial effects.

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 182.61 g/mol

- CAS Number : 1261812-28-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorine and methoxy groups enhances its reactivity and potential binding affinity, which may lead to inhibition of specific pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. The specific substitution pattern in this compound may enhance its efficacy against tumors by affecting cell proliferation pathways .

Case Study:

In a comparative study, several pyridine derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range, suggesting effective growth inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyridine compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The unique structural features of this compound may contribute to enhanced antimicrobial efficacy compared to other derivatives.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Similar Pyridine Derivative A | Escherichia coli | 32 |

| Similar Pyridine Derivative B | Candida albicans | 8 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The introduction of various substituents on the pyridine ring can lead to changes in potency against specific biological targets.

Key Findings:

- Chlorine Substitution : Enhances binding affinity to enzyme active sites.

- Methoxy Group : Improves solubility and stability in biological systems.

- Acetonitrile Side Chain : May facilitate interactions with polar biological targets.

Q & A

Q. What synthetic methodologies are recommended for 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated reaction (e.g., K₂CO₃ in acetonitrile) can facilitate substitution at the chloro position of the pyridine ring . Key parameters include:

- Temperature : Room temperature to 80°C, depending on reactivity.

- Solvent : Polar aprotic solvents like acetonitrile enhance reaction rates .

- Reaction Time : 12–24 hours, monitored by TLC .

Optimization via Design of Experiments (DoE) can systematically vary molar ratios, solvents, and catalysts to maximize yield .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Base (e.g., K₂CO₃) | 1.5–2.5 equivalents | Ensures complete deprotonation |

| Solvent Volume | 20–30 mL per mmol | Balances solubility and concentration |

| Stirring Time | 12–24 hours | Drives reaction to completion |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the pyridine ring and nitrile group. For example, the methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .

- FTIR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group .

- X-ray Crystallography : Resolves molecular geometry and crystal packing (use SHELXL for refinement) .

Q. How should this compound be stored to maintain stability, and what safety precautions are necessary?

- Methodological Answer :

- Storage : 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .

- Safety : Use PPE (gloves, goggles) due to toxicity (Category III hazards). Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions (e.g., twinning or disorder) in this compound’s structure?

- Methodological Answer :

- High-Resolution Data : Collect data at <1.0 Å resolution to reduce noise .

- SHELXL Refinement : Use restraints for disordered regions (e.g., methoxy group rotation) and check for twinning via R-factor analysis .

- Validation Tools : Cross-validate with PLATON or Mercury to ensure geometric accuracy .

Q. What computational strategies predict the reactivity of the nitrile group in cross-coupling or cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess nitrile’s electrophilicity. For example, the electron-withdrawing chloro and methoxy groups increase nitrile reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Use implicit solvent models (e.g., PCM in Gaussian) to account for acetonitrile’s polarity .

- Dynamic Effects : Include conformational averaging via molecular dynamics if flexible groups (e.g., methoxy) cause shifts .

| Proton Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation |

|---|---|---|---|

| Pyridine H-4 | 7.2 | 7.5 | +0.3 |

| Methoxy CH₃ | 3.9 | 3.7 | -0.2 |

Q. What mechanistic insights explain byproduct formation during synthesis, and how can it be minimized?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.